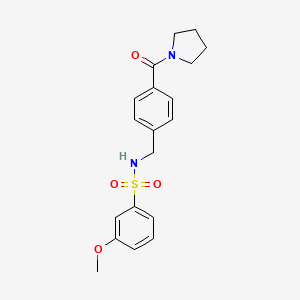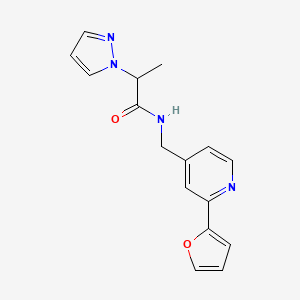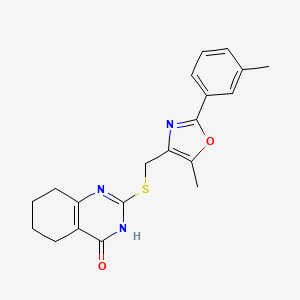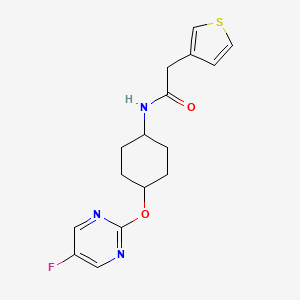
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPO is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.
作用機序
Target of Action
Similar compounds have been found to target thevascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact directly with their targets, potentially affecting calcium channels and muscarinic receptors . This interaction could lead to changes in cellular signaling pathways, ultimately influencing cell behavior .
Biochemical Pathways
For instance, if VEGFR2 is indeed a target, the compound could affect angiogenesis-related pathways, leading to downstream effects on tumor growth and metastasis .
Pharmacokinetics
Similar compounds have been found to be metabolized mostly by esterases . The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.
Result of Action
Similar compounds have shown significant activity against certain bacterial strains . Additionally, some derivatives of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole have demonstrated potent antiglycation activity, suggesting potential antidiabetic effects .
実験室実験の利点と制限
One advantage of using N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide in lab experiments is that it is relatively easy to synthesize and purify. In addition, this compound has been found to be stable under a wide range of conditions, making it a useful tool for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide. One area of interest is the development of novel anticancer drugs based on this compound. Another area of interest is the use of this compound as a tool for studying carbonic anhydrase IX and its role in cancer cell proliferation. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis of this compound is relatively easy, and it has been found to be stable under a wide range of conditions. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide involves the reaction of 2-methoxybenzohydrazide with pivaloyl chloride and triethylamine in the presence of acetonitrile. The resulting product is then treated with thionyl chloride and 5-aminotetrazole to give this compound. The overall synthesis process is shown in the following equation:
科学的研究の応用
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. In addition, this compound has been shown to be an effective inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes this compound a potential candidate for the development of novel anticancer drugs.
生化学分析
Biochemical Properties
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . Additionally, it interacts with proteins involved in oxidative stress responses, potentially acting as an antioxidant. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in stress responses and metabolic processes, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound’s interaction with acetylcholinesterase leads to its inhibition, thereby increasing acetylcholine levels in the nervous system . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns.
Dosage Effects in Animal Models
In animal models, the effects of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide vary with dosage. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antioxidant activity without significant toxicity . At higher doses, toxic effects can be observed, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism and detoxification . The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis. Additionally, its interaction with cofactors and other metabolic enzymes can modulate its activity and efficacy.
Transport and Distribution
The transport and distribution of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach intracellular compartments.
Subcellular Localization
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide exhibits specific subcellular localization patterns, which are crucial for its activity and function . It is often directed to particular cellular compartments, such as the cytoplasm or nucleus, by targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.
特性
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-7-5-6-8-10(9)19-4/h5-8H,1-4H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHKISICGLCIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-hydroxy-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2946777.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2946780.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2946783.png)

![2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2946788.png)
![3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946791.png)

